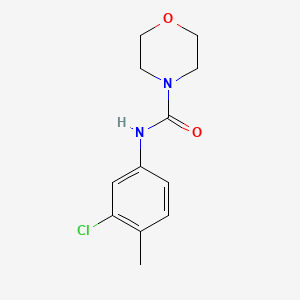

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide

Description

N-(3-Chloro-4-methylphenyl)morpholine-4-carboxamide is a morpholine-derived carboxamide featuring a 3-chloro-4-methylphenyl substituent. This compound belongs to a class of molecules where a morpholine ring is conjugated to an aromatic amide scaffold.

Key structural attributes include:

- Morpholine ring: Adopts a chair conformation in the solid state, as observed in related carboxamides .

- Aromatic substituent: The 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- Hydrogen-bonding motifs: The carboxamide group (-NHCO-) participates in N—H⋯O interactions, often leading to chain-like crystal packing .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-9-2-3-10(8-11(9)13)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIFLVPRZSGQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCOCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide typically involves the reaction of 3-chloro-4-methylphenylamine with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of azides or nitriles, depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl)morpholine-4-carboxamide

- Structure : Differs in the position of the chloro substituent (4-chloro vs. 3-chloro-4-methyl).

- Crystal Packing: Forms chains along the [100] axis via N—H⋯O hydrogen bonds, similar to the target compound.

- Synthesis : Prepared via acylation of 4-chloroaniline with morpholine-4-carbonyl chloride, analogous to methods for the target compound .

N-Phenylmorpholine-4-carboxamide

- Structure : Lacks halogen and methyl substituents.

- Impact: Demonstrates lower molecular weight and increased hydrophilicity.

N-(3-Chloro-4-methylphenyl)maleamic acid

Variations in the Morpholine Substituent

N-(2-Chloroethyl)morpholine-4-carboxamide

- Structure : Chloro substituent on an ethyl side chain instead of an aromatic ring.

- Properties : Increased flexibility and reduced aromaticity alter solubility and reactivity. The molecule forms three distinct hydrogen-bonded chains in the crystal lattice, highlighting the versatility of the carboxamide group in supramolecular assembly .

Xamoterol (ICI 118587)

- Structure : A complex derivative with a morpholine-4-carboxamide group linked to a β-adrenergic agonist scaffold.

Compounds with Extended Aromatic Systems

N-[3-Chloro-4-(4-chloro-2-hydroxyphenoxy)phenyl]morpholine-4-carboxamide

- Structure: Incorporates a dichlorophenoxy group, increasing steric bulk and electronic complexity.

- Impact : The additional chloro and hydroxy groups enhance hydrogen-bonding capacity, which could improve crystallinity or binding to biological targets .

3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide

- Structure : Replaces the carboxamide with a sulfonyl group and introduces a benzothiophene ring.

Data Tables

Table 1: Physical and Spectroscopic Properties

Key Research Findings

Substituent Effects :

- Chloro and methyl groups on the phenyl ring enhance lipophilicity and steric hindrance, impacting solubility and synthetic yields .

- The chair conformation of the morpholine ring is conserved across derivatives, ensuring structural predictability .

Hydrogen Bonding: Carboxamide NH groups consistently act as hydrogen bond donors, facilitating crystal engineering .

Synthetic Accessibility :

- Acylation of substituted anilines with morpholine-4-carbonyl chloride is a universal route, though yields vary with substituent bulk .

Biological Activity

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a 3-chloro-4-methylphenyl group and a carboxamide functional group. This unique combination of functional groups contributes to its biological activity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact mechanisms can vary depending on the biological context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |

| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |

These results demonstrate that the compound possesses potent antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported its effects on various cancer cell lines, indicating potential mechanisms of action that involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A549 | 12.5 | Cell cycle arrest at G2/M phase |

| HeLa | 9.8 | Inhibition of DNA synthesis |

The compound's ability to induce apoptosis and inhibit proliferation in cancer cells highlights its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, with an MIC value lower than that of standard antibiotics such as ciprofloxacin .

- Anticancer Research : In a separate study focusing on its anticancer properties, this compound was tested on MCF-7 breast cancer cells. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide?

The synthesis involves multi-step reactions, including amide bond formation between substituted phenylamines and morpholine-4-carbonyl chloride derivatives. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to minimize side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .

- Coupling agents : Carbodiimides (e.g., DCC) or HATU improve amidation yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Analytical validation : Confirm structural integrity via H/C NMR (e.g., carbonyl resonance at ~165–170 ppm) and LC-MS for molecular ion detection .

Q. How can researchers confirm the structural identity and purity of this compound?

Primary methods :

Q. What pharmacological assays are suitable for evaluating the compound’s activity?

- Receptor binding assays : Radioligand competition studies (e.g., dopamine D2 or serotonin receptors) to determine IC values .

- In vitro functional assays :

- cAMP modulation in GPCR-transfected HEK293 cells .

- Enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates .

- Structural analogs : Compare activity with Haloperidol (D2 antagonist) or Bupropion (dopamine reuptake inhibitor) to infer mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Key strategies :

- Substitution patterns :

- Morpholine modifications :

| Derivative | R-Group | IC (nM) | LogP |

|---|---|---|---|

| Parent | -CH | 120 ± 15 | 2.8 |

| Analog 1 | -CF | 45 ± 5 | 3.2 |

| Analog 2 | -OCH | 220 ± 20 | 2.1 |

Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?

- Single-crystal X-ray diffraction :

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic impurities .

Q. How should researchers address contradictory data in receptor binding vs. functional assays?

Case example : High receptor affinity (K = 10 nM) but low functional activity (EC > 1 µM) may arise from:

- Allosteric modulation : Use Schild analysis or β-arrestin recruitment assays to confirm biased signaling .

- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify secondary targets .

- Solubility limitations : Measure kinetic solubility (e.g., PBS with 1% DMSO) and adjust formulation (e.g., cyclodextrin complexes) .

Q. What methodologies assess metabolic stability and degradation pathways?

- In vitro microsomal assays :

- Computational prediction :

Q. How can researchers validate the compound’s role in modulating protein-protein interactions (PPIs)?

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to target proteins (e.g., β-arrestin) .

- Cryo-EM : Resolve compound-bound complexes (e.g., GPCR-β-arrestin) at near-atomic resolution .

- Mutagenesis studies : Replace key residues (e.g., Tyr326 in dopamine D2 receptor) to confirm binding hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.